Cas no 461673-84-7 ((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

(2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one structure
461673-84-7 structure
Product name:(2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
CAS No:461673-84-7
MF:C18H16N2O4S
MW:356.395643234253
CID:6602958
PubChem ID:135418644

(2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
    • (Z)-5-((Z)-2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
    • 4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-hydroxyphenyl)amino]-
    • 461673-84-7
    • AKOS022091065
    • F0750-0323
    • (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
    • AKOS003139417
    • SR-01000008943
    • SR-01000008943-1
    • (Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)amino)thiazol-4(5H)-one
    • (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
    • (2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
    • AKOS005748970
    • AKOS002207256
    • Inchi: 1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)
    • InChI Key: VEAZANFQLSVEJM-UHFFFAOYSA-N
    • SMILES: S1C(=CC2=CC(OC)=CC=C2OC)C(=O)N=C1NC1=CC=C(O)C=C1

Computed Properties

  • Exact Mass: 356.08307817g/mol
  • Monoisotopic Mass: 356.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 566.0±60.0 °C(Predicted)
  • pka: 9.90±0.26(Predicted)

(2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0750-0323-5μmol
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0750-0323-10mg
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0750-0323-100mg
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0750-0323-25mg
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0750-0323-20μmol
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0750-0323-2μmol
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0750-0323-10μmol
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0750-0323-1mg
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0750-0323-3mg
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0750-0323-40mg
(2Z,5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
461673-84-7 90%+
40mg
$140.0 2023-05-17

Additional information on (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

Introduction to (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one (CAS No. 461673-84-7)

The compound (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one, identified by its CAS number 461673-84-7, represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound belongs to the thiazolidinone class, a scaffold that has garnered considerable attention due to its versatile biological activities. The structural features of this molecule, particularly the presence of dimethoxyphenyl and 4-hydroxyphenyl substituents, contribute to its unique chemical properties and potential therapeutic applications.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways. The thiazolidinone core is well-known for its role in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. The specific arrangement of functional groups in (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one suggests that it may exhibit potent activity in these areas. For instance, the dimethoxyphenyl moiety is known to enhance binding affinity to certain enzymes and receptors, while the 4-hydroxyphenyl group can participate in hydrogen bonding interactions, further stabilizing the molecular structure.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The formation of the thiazolidinone ring is a critical step, often achieved through cyclization reactions involving appropriate precursors. The use of protecting groups and deprotection strategies is essential to ensure regioselectivity and yield optimization. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents efficiently. These synthetic methodologies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable such intricate molecular constructions.

The biological activity of (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one has been extensively studied in recent research. Initial investigations have revealed promising results in several key therapeutic areas. For example, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines and enzymes. The interaction between the dimethoxyphenyl and target proteins appears to be critical for its efficacy. Additionally, preliminary data suggest that this compound may exhibit antimicrobial properties against certain resistant strains of bacteria.

The structural motif of this thiazolidinone derivative also makes it an attractive candidate for anticancer research. The ability of the molecule to disrupt essential cellular pathways has been explored in various cell-based assays. Notably, its binding affinity to specific kinases involved in tumor growth and proliferation has been observed. Furthermore, the presence of both hydrophobic and hydrophilic regions in its structure enhances its solubility and bioavailability, which are crucial factors for drug development.

In vitro studies have provided valuable insights into the mechanism of action of this compound. It has been shown to induce apoptosis in cancer cells by activating intrinsic death pathways. The involvement of reactive oxygen species (ROS) and caspase-dependent mechanisms suggests that it may act through multiple signaling cascades. These findings are particularly intriguing as they highlight the compound's potential to overcome multidrug resistance observed in some cancer therapies.

Emerging research also explores the neuroprotective properties of thiazolidinone derivatives like our subject compound. Oxidative stress and inflammation are key pathological features in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that compounds with similar structural features can mitigate these pathological processes by inhibiting inflammatory mediators and reducing oxidative damage.

The pharmacokinetic profile of (2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one is another critical aspect that has been thoroughly evaluated. Absorption studies have shown rapid uptake following oral administration, suggesting good bioavailability. Metabolism studies indicate that the compound undergoes biotransformation via Phase II pathways involving glucuronidation and sulfation. These processes enhance its excretion rate while minimizing potential toxicity.

The development of this compound into a clinical candidate involves rigorous testing for safety and efficacy. Preclinical toxicology studies have assessed various parameters including acute toxicity, chronic toxicity, and genotoxicity. Preliminary results are encouraging, with no significant adverse effects observed at relevant doses. These findings support further progression into clinical trials where human subjects will be evaluated for therapeutic benefits.

The future direction of research on this thiazolidinone derivative includes exploring its potential in combination therapies with existing drugs or novel agents targeting different pathways simultaneously could enhance overall treatment efficacy while reducing side effects.

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